molecular formula C21H19N5O3 B6057364 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B6057364
M. Wt: 389.4 g/mol
InChI Key: YBMYTBPHCXPAMB-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Quinazoline Moiety: This step involves the coupling of the pyrimidinone core with 4-methylquinazoline, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, which are involved in signaling pathways, or other proteins critical for cell function.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)pyrimidin-4(3H)-one: Lacks the quinazoline moiety.

    2-[(4-Methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Lacks the dimethoxyphenyl group.

    6-Phenyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The presence of both the dimethoxyphenyl and quinazoline moieties in 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one makes it unique. This combination can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-12-14-6-4-5-7-15(14)23-20(22-12)26-21-24-16(11-19(27)25-21)13-8-9-17(28-2)18(10-13)29-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMYTBPHCXPAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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